molecular formula C11H14N2 B2372172 1-(1-Methyl-1H-indol-5-YL)ethanamine CAS No. 1312949-64-6

1-(1-Methyl-1H-indol-5-YL)ethanamine

Cat. No.: B2372172
CAS No.: 1312949-64-6
M. Wt: 174.247
InChI Key: SIRVADOCRBAFDI-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-5-YL)ethanamine is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. The indole scaffold is a fundamental privileged structure in drug discovery, known for its diverse biological activities and presence in numerous clinically important molecules . This compound serves as a key intermediate for researchers exploring the structure-activity relationships of novel bioactive molecules. As part of the tryptamine structural class, this methylated indole-ethanamine shares a core skeleton with many biologically significant compounds, making it a versatile precursor . Indole derivatives are extensively investigated for a wide spectrum of potential therapeutic applications, which may include antiviral, anti-inflammatory, and anticancer activities, among others . Researchers can utilize this building block to develop new compounds targeting central nervous system receptors or various enzymatic pathways. The structural motif of substituted indole-ethanamines is commonly explored in neuropharmacology, given its relationship to endogenous neurotransmitters. This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylindol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVADOCRBAFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural and Functional Divergence of Tryptamine and 1-(1-Methyl-1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed comparative analysis of the structural and functional differences between the foundational indole alkaloid, tryptamine, and its substituted derivative, 1-(1-Methyl-1H-indol-5-yl)ethanamine. This document will elucidate the key structural modifications that lead to distinct physicochemical properties and, consequently, divergent biological activities.

Introduction: From a Neuromodulator to a Synthetic Analogue

Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals.[1] It serves as a metabolic precursor to the neurotransmitter serotonin and the neurohormone melatonin.[1] The tryptamine scaffold, characterized by an indole ring linked to an ethylamine side chain at the third carbon position, is a privileged structure in medicinal chemistry, forming the backbone for numerous psychoactive compounds and therapeutic agents.[2][3]

In contrast, this compound represents a synthetic modification of the tryptamine core. While not as extensively studied as its parent compound, its structural alterations—an N-methyl group on the indole ring, a methyl group on the alpha-carbon of the ethylamine side chain, and a shift of the side chain to the 5-position of the indole ring—are predicted to significantly influence its interaction with biological targets. Understanding these differences is crucial for the rational design of novel therapeutics targeting the central nervous system.

Core Structural and Physicochemical Distinctions

The fundamental structural differences between tryptamine and this compound are best understood by a side-by-side comparison.

Tryptamine: The structure is defined by an indole ring with a 2-aminoethyl group attached to the C3 position.[2]

This compound: This molecule, more systematically named 1-(1-methyl-1H-indol-5-yl)propan-2-amine, exhibits three key structural modifications compared to tryptamine:

  • N1-Methylation: A methyl group is attached to the nitrogen atom of the indole ring.

  • C5-Substitution: The ethylamine side chain is moved from the C3 to the C5 position of the indole ring.

  • Alpha-Methylation: A methyl group is added to the alpha-carbon of the ethylamine side chain, forming a propan-2-amine moiety.

These seemingly subtle changes have profound implications for the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological receptors.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of both compounds.

PropertyTryptamineThis compound (Predicted)
Molecular Formula C₁₀H₁₂N₂C₁₂H₁₆N₂
Molar Mass 160.22 g/mol 188.27 g/mol [4]
IUPAC Name 2-(1H-indol-3-yl)ethan-1-amine1-(1-methyl-1H-indol-5-yl)propan-2-amine[4]
XLogP3 1.71.8[4]
Topological Polar Surface Area 38.1 Ų31 Ų[4]
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 22
Visualizing the Structural Divergence

The following diagram, generated using the DOT language, illustrates the distinct molecular architectures of tryptamine and this compound.

G cluster_tryptamine Tryptamine cluster_derivative This compound T_indole Indole Ring T_amine Ethanamine Chain (at C3) T_indole->T_amine C3-linkage D_indole N-Methyl Indole Ring D_amine alpha-Methyl Ethanamine Chain (at C5) D_indole->D_amine C5-linkage

Core structural differences between the two molecules.

Functional Consequences of Structural Modifications

The structural alterations in this compound are expected to significantly impact its pharmacological profile compared to tryptamine.

Receptor Binding and Activity

Tryptamine and its derivatives are known to interact with a variety of serotonin (5-HT) receptors, as well as other monoamine receptors and transporters.[5] The specific substitutions on this compound suggest a modified receptor binding profile:

  • N1-Methylation: This modification can alter the electronic properties of the indole ring and may influence binding to certain receptor subtypes.

  • C5-Substitution: Moving the side chain from the C3 to the C5 position dramatically changes the molecule's geometry. This will likely alter its affinity and efficacy at various 5-HT receptors, which have specific binding pockets that accommodate the C3-substituted tryptamine scaffold.

  • Alpha-Methylation: The addition of a methyl group on the alpha-carbon is known to protect the molecule from metabolism by monoamine oxidase (MAO), potentially increasing its bioavailability and duration of action.[5] It can also influence selectivity for different monoamine transporters. For instance, the related compound 5-(2-aminopropyl)indole (5-IT) is a potent monoamine transporter inhibitor and a releaser of dopamine and serotonin.[6][7]

The combination of these features suggests that this compound may exhibit a distinct profile of activity at serotonin and dopamine receptors and transporters, potentially leading to different psychopharmacological effects compared to classic tryptamines.

Illustrative Signaling Pathway: Serotonin 5-HT2A Receptor Activation

Many tryptamines are agonists at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The structural changes in this compound will modulate its potency and efficacy in initiating this cascade.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Tryptamine Analogue Ligand->Receptor Binds G_protein->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Simplified 5-HT2A receptor signaling cascade.

Experimental Protocols for Comparative Analysis

To empirically determine the functional differences between tryptamine and this compound, a series of in vitro and in vivo assays are necessary. A foundational experiment is the competitive radioligand binding assay to determine the affinity of each compound for a panel of relevant receptors.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of tryptamine and this compound for a specific receptor (e.g., human 5-HT2A receptor).

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compounds (tryptamine and this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dilute the cell membranes and radioligand to the desired concentrations in assay buffer.

  • Incubation:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known non-labeled antagonist.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram outlines the key steps in the competitive radioligand binding assay.

G Start Prepare Reagents Incubate Incubate (Membranes + Radioligand + Test Compound) Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze End Results Analyze->End

Workflow for a competitive radioligand binding assay.

Conclusion

The structural modifications that differentiate this compound from tryptamine—N-methylation, C5-substitution, and alpha-methylation—are predicted to have a substantial impact on its physicochemical properties and biological activity. These changes likely alter its receptor binding profile, metabolic stability, and overall pharmacological effects. The in-depth analysis and experimental protocols provided in this guide offer a framework for the empirical investigation of these differences, which is essential for advancing our understanding of structure-activity relationships within the tryptamine class of compounds and for the development of novel therapeutic agents.

References

  • Tryptamine - Wikipedia. [Link]

  • The hallucinogenic world of tryptamines: an updated review - Blossom Analysis. [Link]

  • Substituted tryptamine - Wikipedia. [Link]

  • Biomedical Significance of Tryptamine: A Review - Walsh Medical Media. [Link]

  • 1-methylindole - Organic Syntheses Procedure. [Link]

  • 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem. [Link]

  • 2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem. [Link]

  • 1H-Indole-3-ethanamine,1-methyl-(CAS# 7518-21-0 ) - angenechemical.com. [Link]

  • 1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem. [Link]

  • The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue | Request PDF - ResearchGate. [Link]

  • A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and do… - OUCI. [Link]

  • 1-(1-methyl-1H-indol-3-yl)propan-2-amine | C12H16N2 | CID 3354567 - PubChem. [Link]

  • 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem. [Link]

  • (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem. [Link]

  • alpha-Methyl-1H-indole-5-ethanamine | C11H14N2 | CID 55253543 - PubChem. [Link]

  • 1-Methyl-1H-indole-3-ethylamine | C11H14N2 | CID 23492 - PubChem. [Link]

  • 1H-Indole-3-ethanamine, N-methyl- - the NIST WebBook. [Link]

  • 1-methyl-2-(1-methyl-1H-indol-3-yl)ethylamine - Chemical Synthesis Database. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [Link]

Sources

Chemoinformatic and Pharmacological Profiling of 1-(1-Methyl-1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(1-Methyl-1H-indol-5-yl)ethanamine , a specific indole-based alkylamine derivative. While often overshadowed by its tryptamine (3-substituted) cousins, this 5-substituted isomer represents a critical scaffold in the exploration of non-tryptamine serotonergic modulators. This guide synthesizes data from PubChem, ChemSpider, and predictive pharmacology to establish a robust profile for researchers in neuropsychopharmacology and medicinal chemistry.

Part 1: Chemical Identity & Chemoinformatics[1]

Structural Definition & Nomenclature

The molecule This compound is an amphetamine-like analog where the phenyl ring is replaced by a 1-methylindole moiety attached at the 5-position.[1] It is distinct from the linear isomer (2-aminoethyl derivative) and the tryptamine series (3-position).

  • Systematic Name: 1-(1-Methyl-1H-indol-5-yl)ethan-1-amine

  • Common Name:

    
    ,1-Dimethyl-1H-indole-5-methanamine
    
  • Structural Class: Indole-alkanamine; Bioisostere of p-methylamphetamine.

Chemoinformatic Data Table

Note: Direct database entries for this specific


-methyl isomer are often conflated with the linear isomer. The data below differentiates the target (Branched) from the common isomer (Linear).
FeatureTarget Molecule (Branched)Linear Isomer (Control)
Structure This compound 2-(1-Methyl-1H-indol-5-yl)ethanamine
Side Chain

(

-methyl)

(ethyl)
CAS Number Not formally assigned (Research Chemical)74631-88-2
Formula


Mol.[2] Weight 174.24 g/mol 174.24 g/mol
SMILES CC(N)C1=CC2=C(C=C1)N(C)C=C2CN1C=CC2=C1C=CC(CCN)=C2
Key Precursor 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8)(1-Methyl-1H-indol-5-yl)acetonitrile

Part 2: Synthetic Logic & Production Protocols

Retrosynthetic Analysis

The most efficient route to the


-methyl amine is via the reductive amination  of the corresponding ketone. This approach avoids the complex protecting group chemistry required for building the chain from the aldehyde.

Key Intermediate: 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8).[3]

  • Source: Acetylation of 1-methylindole (Friedel-Crafts) or Methylation of 5-acetylindole.

Synthesis Workflow (Graphviz)

Synthesis Start 5-Acetylindole (CAS 10075-52-2) Step1 N-Methylation (MeI, NaH, THF) Start->Step1 0°C to RT, 1h Inter 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8) Step1->Inter Yield ~90% Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Inter->Step2 Reflux, 24h Product This compound (Target) Step2->Product Purification (HCl Salt)

Figure 1: Synthetic pathway from commercially available 5-acetylindole to the target amine.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for indole-ketone reductive amination.

Step 1: Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone

  • Reagents: 5-Acetylindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.1 eq), anhydrous THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under inert atmosphere (

      
      ).
      
    • Add 5-Acetylindole portion-wise. Stir for 30 min until evolution of

      
       ceases.
      
    • Add Iodomethane dropwise. Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Carefully add ice water. Extract with EtOAc (

      
      ).[4]
      
    • Validation: TLC (Hexane:EtOAc 7:3) should show a new spot with higher

      
       than the starting material.
      

Step 2: Reductive Amination to Target Amine

  • Reagents: Ketone intermediate (from Step 1), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Procedure:

    • Dissolve the ketone and

      
       in dry Methanol.
      
    • Add

      
       in one portion.
      
    • Stir at RT for 48 hours (or reflux for 6 hours for faster conversion).

    • Workup: Acidify with 1M HCl to pH < 2 (to decompose excess hydride). Basify with NaOH to pH > 10. Extract with DCM.

    • Purification: Convert to Hydrochloride salt using ethereal HCl for stability and crystallization.

Part 3: Pharmacological Profiling & Mechanism

Structure-Activity Relationship (SAR)

The target molecule is a structural hybrid of 5-IT (5-(2-aminopropyl)indole) and 5-Me-AMT (5-methoxy-alpha-methyltryptamine).

  • Indole Position 5 vs. 3: Tryptamines (3-substituted) bind primarily to 5-HT receptors. Shifting the chain to the 5-position (as in 5-IT) often retains monoamine releasing activity but alters receptor selectivity, often favoring MAO inhibition and NET/DAT release over pure 5-HT2A agonism.

  • Alpha-Methylation: The

    
    -methyl group (as in amphetamine) protects the amine from rapid deamination by Monoamine Oxidase (MAO), significantly extending the half-life and oral bioavailability compared to the linear isomer.
    
  • N-Methylation (Indole Nitrogen): Methylation at the indole nitrogen (

    
    ) generally increases lipophilicity (LogP) and CNS penetration but can reduce affinity for 5-HT1A receptors compared to the NH parent.
    
Predicted Receptor Profile (In Silico)
TargetPredicted ActivityConfidenceRationale
MAO-A Inhibitor High5-substituted indoles are potent MAOIs (e.g., 5-IT).
5-HT2A Agonist ModerateStructural similarity to 5-Me-AMT (a known hallucinogen).
SERT Releasing Agent High

-methyl group facilitates transporter inversion.
5-HT2B Agonist ModerateCommon off-target liability for indole-amines (cardiotoxicity risk).
Pharmacophore Mapping (Graphviz)

Pharmacology Molecule This compound AlphaMe Alpha-Methyl Group (Metabolic Stability) Molecule->AlphaMe IndoleN N1-Methyl Group (Lipophilicity/BBB) Molecule->IndoleN Pos5 5-Position Chain (MAOI Activity) Molecule->Pos5 MAO MAO-A Inhibition AlphaMe->MAO Blocks Deamination HT2A 5-HT2A Agonism (Psychoactivity) IndoleN->HT2A Modulates Affinity Pos5->MAO Competitive Binding SERT SERT Reversal (Serotonin Release) Pos5->SERT Mimics Substrate

Figure 2: Pharmacophore mapping linking structural features to predicted biological endpoints.

Part 4: Safety, Handling, and References

GHS Classification (Predicted)

Based on the properties of 5-IT and 5-Me-AMT, the following precautions are mandatory:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • MAO Inhibition Warning: Potential for hypertensive crisis if combined with tyramine-rich foods or other stimulants.

  • Serotonin Syndrome: High risk if co-administered with SSRIs.

Analytical Validation
  • NMR (

    
    ):  Look for the characteristic doublet for the 
    
    
    
    -methyl group (~1.2 ppm) and the singlet for the N-methyl group (~3.7 ppm).
  • Mass Spec: Molecular ion

    
    .
    
References
  • PubChem. 1-(1H-indol-5-yl)ethanone (Ketone Precursor) - CID 40732.[5] National Library of Medicine. Available at: [Link]

  • Wikipedia. 5-(2-Aminopropyl)indole (5-IT) - Structural Analog. Available at: [Link]

Sources

Literature review of 1-methylindole-5-ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methylindole-5-ethanamine Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects

Abstract

The 1-methylindole-5-ethanamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for designing novel therapeutic agents, particularly those targeting the central nervous system. As a methylated derivative of tryptamine, this core structure shares a close resemblance to the endogenous neurotransmitter serotonin, making it a fertile ground for the development of potent and selective ligands for various serotonin (5-HT) receptor subtypes. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of 1-methylindole-5-ethanamine derivatives. We delve into established synthetic routes, explore the intricate structure-activity relationships that govern receptor affinity and functional activity, and summarize the preclinical and clinical evidence supporting their application in treating a range of neuropsychiatric disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this chemical class in their therapeutic programs.

Introduction: The Significance of the 1-Methylindole-5-ethanamine Scaffold

The indole-5-ethanamine, or tryptamine, framework is a cornerstone of neuropharmacology. It forms the core of serotonin (5-hydroxytryptamine), a critical neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. The strategic modification of the tryptamine scaffold has been a highly successful strategy in drug discovery, yielding numerous approved drugs and clinical candidates.

The introduction of a methyl group at the indole nitrogen (N1 position) to form the 1-methylindole-5-ethanamine core imparts significant changes to the molecule's physicochemical and pharmacological properties. This seemingly minor modification can:

  • Enhance Metabolic Stability: The N1-methylation can protect the indole ring from enzymatic degradation by monoamine oxidase (MAO), potentially leading to an improved pharmacokinetic profile and longer duration of action.

  • Modulate Receptor Affinity and Selectivity: The methyl group can alter the molecule's conformation and electronic distribution, leading to differential binding affinities and functional activities at various G-protein coupled receptors (GPCRs), particularly within the serotonin receptor family.

  • Increase Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier and reach its targets within the central nervous system.

These advantageous properties make 1-methylindole-5-ethanamine derivatives a compelling class of compounds for targeting neurological and psychiatric conditions where serotonergic dysfunction is implicated.

Synthetic Strategies for 1-Methylindole-5-ethanamine Derivatives

The synthesis of 1-methylindole-5-ethanamine and its derivatives can be achieved through several established synthetic routes. The choice of a specific route is often dictated by the availability of starting materials, the desired substitution patterns on the indole ring or the ethylamine side chain, and considerations of yield and scalability. A common and versatile approach is the Fischer indole synthesis, followed by appropriate functional group manipulations.

Representative Synthetic Workflow: The Fischer Indole Synthesis Route

The Fischer indole synthesis is a classic and reliable method for constructing the indole core. The general workflow involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of a 1-methylindole-5-ethanamine derivative, the process can be adapted as follows.

G A 1. Starting Materials (4-methoxyphenyl)hydrazine + Aldehyde/Ketone B 2. Fischer Indole Synthesis (Acid Catalyst, Heat) A->B C 3. Indole Core Formation (Substituted 1-Methylindole) B->C D 4. Nitration (e.g., HNO3/H2SO4) C->D E 5. Reduction of Nitro Group (e.g., H2, Pd/C) D->E F 6. Formation of Ethanamine Side Chain (e.g., Henry Reaction followed by Reduction) E->F G 7. Final Derivative F->G

Caption: A generalized workflow for the synthesis of 1-methylindole-5-ethanamine derivatives.

Detailed Experimental Protocol: Synthesis of a Hypothetical Derivative

The following protocol outlines the synthesis of a representative N,N-dimethyl-1-methylindole-5-ethanamine derivative, illustrating a common laboratory-scale procedure.

Step 1: Fischer Indole Synthesis of 1,5-Dimethylindole

  • To a solution of (4-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1,5-dimethylindole.

Step 2: Vilsmeier-Haack Formylation

  • In a flask cooled to 0°C, add dimethylformamide (DMF) (5.0 eq) and slowly add phosphorus oxychloride (POCl3) (1.5 eq).

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,5-dimethylindole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by pouring it into a stirred solution of sodium acetate in ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 1,5-dimethylindole-3-carbaldehyde.

Step 3: Henry Reaction

  • Dissolve the 1,5-dimethylindole-3-carbaldehyde (1.0 eq) and nitromethane (3.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water dropwise at 0°C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Acidify the mixture with dilute HCl and extract the product with dichloromethane.

  • Purify the crude product to yield the corresponding nitrovinylindole.

Step 4: Reduction to the Ethanamine

  • To a solution of the nitrovinylindole (1.0 eq) in tetrahydrofuran (THF), add lithium aluminum hydride (LAH) (4.0 eq) portion-wise at 0°C.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the aluminum salts and concentrate the filtrate.

  • Purify the resulting primary amine by chromatography to yield 1-methyl-5-methylindole-3-ethanamine.

Causality Note: The choice of LAH as the reducing agent is critical here as it effectively reduces both the nitro group and the carbon-carbon double bond in a single step to furnish the desired saturated ethylamine side chain.

Pharmacological Profile and Structure-Activity Relationships (SAR)

The primary pharmacological interest in 1-methylindole-5-ethanamine derivatives lies in their interaction with serotonin (5-HT) receptors. The SAR for this class is complex, with subtle structural changes often leading to dramatic shifts in receptor affinity and functional activity (agonist, partial agonist, or antagonist).

Interaction with Serotonin Receptors

Many derivatives show high affinity for the 5-HT2A, 5-HT2C, and 5-HT1A receptor subtypes. The affinity and selectivity are heavily influenced by the substituents on the indole ring and the ethylamine side chain. For instance, N,N-dialkylation of the side-chain amine is a common modification that often enhances affinity for 5-HT2 receptors.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki, nM) of a hypothetical series of 1-methylindole-5-ethanamine derivatives at key serotonin receptor subtypes. This data illustrates how modifications to the R1 and R2 positions can tune the pharmacological profile.

CompoundR1R25-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
1 HH15080120
2 CH3H1205095
3 CH3CH31051545
4 C2H5C2H51302560

Data Interpretation: As shown in the table, increasing the steric bulk on the terminal amine from a primary amine (Compound 1) to a dimethylamino group (Compound 3) significantly enhances the binding affinity for the 5-HT2A and 5-HT2C receptors, with a more modest increase at the 5-HT1A receptor. This suggests that the binding pocket of the 5-HT2 subtypes can better accommodate these larger substituents.

Signaling Pathway Visualization

Activation of the 5-HT2A receptor, a common target for these derivatives, initiates a Gq/11-coupled signaling cascade, leading to the activation of phospholipase C (PLC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 1-Methylindole Derivative Ligand->Receptor Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Response PKC->Response

Caption: Downstream signaling cascade following 5-HT2A receptor activation by a ligand.

Therapeutic Potential

The diverse pharmacology of 1-methylindole-5-ethanamine derivatives makes them attractive candidates for a variety of therapeutic applications, primarily in the realm of neuropsychiatry.

  • Depression and Anxiety: Compounds that act as selective serotonin reuptake inhibitors (SSRIs) or as agonists at 5-HT1A receptors have proven efficacy in treating mood and anxiety disorders. Novel derivatives with fine-tuned activity at these and other 5-HT receptors could offer improved efficacy or side-effect profiles.

  • Psychosis: Atypical antipsychotic drugs often exhibit antagonist activity at 5-HT2A receptors, which is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced liability for extrapyramidal side effects.

  • Migraine: Triptan drugs, which are 5-HT1B/1D receptor agonists, are the standard of care for acute migraine treatment. Novel derivatives could offer alternative or improved therapies.

  • Cognitive Enhancement: Modulation of 5-HT receptors, such as the 5-HT6 receptor, has been investigated as a potential strategy for improving cognitive function in disorders like Alzheimer's disease.

Challenges and Future Directions

Despite their promise, the development of 1-methylindole-5-ethanamine derivatives is not without its challenges. A key hurdle is achieving the desired receptor selectivity to minimize off-target effects. The serotonergic system is highly complex, with at least 14 different receptor subtypes, and promiscuous binding can lead to a wide range of side effects.

Future research should focus on:

  • Rational Drug Design: Employing computational modeling and structure-based design to create derivatives with higher selectivity for specific 5-HT receptor subtypes.

  • Elucidating Functional Selectivity: Investigating "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor, to develop drugs with more precise therapeutic actions and fewer side effects.

  • Advanced Pharmacokinetic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have drug-like potential.

By addressing these challenges, the rich chemical space of 1-methylindole-5-ethanamine derivatives can be further explored to unlock a new generation of therapies for complex neurological and psychiatric disorders.

References

Synthesis and biological evaluation of 1-methyl-tryptamine derivatives. (Source: Journal of Medicinal Chemistry, URL: [Link]) Structure-Activity Relationships of Tryptamine Derivatives at Serotonin Receptors. (Source: Chemical Reviews, URL: [Link]) The Fischer Indole Synthesis: A Review. (Source: Organic & Biomolecular Chemistry, URL: [Link]) Serotonin 5-HT2A Receptor Signaling in the Brain. (Source: Nature Reviews Neuroscience, URL: [Link])

Methodological & Application

Application Note: Reductive Amination Protocols for 1-Methylindole-5-Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1-methylindole-5-ketone scaffold is a critical pharmacophore in the development of serotonin (5-HT) receptor modulators and kinase inhibitors. While reductive amination is a ubiquitous transformation, this specific substrate presents unique electronic challenges that standard "textbook" protocols often fail to address.

The Substrate Challenge: Electronic Deactivation

Unlike simple acetophenones, the 1-methylindole-5-ketone possesses a potent electron-donating nitrogen atom. Through resonance, the lone pair on the N1 nitrogen donates density into the aromatic system, significantly reducing the electrophilicity of the C5 carbonyl carbon.

  • Consequence: Imine formation—the rate-determining step in many reductive aminations—is sluggish.

  • Risk: Standard conditions often lead to incomplete conversion or the reduction of the ketone to the alcohol (direct reduction) rather than the amine.

  • Solution: This guide presents two distinct protocols designed to overcome this electronic deactivation:

    • Protocol A (The Standard): Sodium Triacetoxyborohydride (STAB) with Acetic Acid promotion.

    • Protocol B (The Activator): Titanium(IV) Isopropoxide mediated dehydration/reduction.

Mechanistic Pathway & Visualization[1]

To control the reaction, one must understand the competition between Direct Reduction (unwanted) and Reductive Amination (desired).

ReactionMechanism cluster_legend Key Control Point Start 1-Methylindole-5-Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Slow Step) Alcohol Alcohol Side Product (Direct Reduction) Start->Alcohol + Hydride Source (Avoid this!) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Target Species) Hemiaminal->Imine - H2O (Requires Acid/Ti) FinalProduct C5-Aminoalkyl Indole Imine->FinalProduct + Hydride Source (Fast)

Figure 1: Mechanistic pathway highlighting the critical "Imine" control point. The goal is to accelerate Hemiaminal-to-Imine conversion to outcompete direct ketone reduction.

Protocol A: The "Gold Standard" (STAB Method)

Best For: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.

This method utilizes Sodium Triacetoxyborohydride (


), a mild hydride donor that exhibits high selectivity for iminium ions over ketones [1].
Reagents & Stoichiometry
ComponentEquiv.Role
1-Methylindole-5-ketone 1.0Substrate
Amine (Free base or Salt) 1.1 - 1.5Nucleophile
Sodium Triacetoxyborohydride 1.5 - 2.0Selective Reductant
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Activates carbonyl)
1,2-Dichloroethane (DCE) Solvent0.1 M - 0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a dry reaction vial, dissolve the 1-methylindole-5-ketone (1.0 equiv) in DCE (or THF).

  • Amine Addition: Add the amine (1.2 equiv).

    • Note: If using an amine hydrochloride salt, add 1.2 equiv of Triethylamine (

      
      ) to liberate the free base.
      
  • Acid Activation: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Critical: Stir for 15–30 minutes before adding the reductant. This allows the hemiaminal equilibrium to establish.

  • Reduction: Add

    
      (1.5 equiv) in a single portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If starting material persists after 16h, do not add more reductant immediately. Add 0.5 equiv more amine and AcOH first.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    and concentrate.

Protocol B: The "Heavy Lifter" (Ti-Mediated)

Best For: Sterically hindered amines, electron-deficient amines (anilines), or sluggish ketones where Protocol A fails.

This method uses Titanium(IV) Isopropoxide (


) as a Lewis Acid and a water scavenger, forcing the equilibrium toward the imine species before reduction [2][3].
Reagents & Stoichiometry
ComponentEquiv.Role
1-Methylindole-5-ketone 1.0Substrate
Amine 1.2 - 1.5Nucleophile
Titanium(IV) Isopropoxide 1.5 - 2.0Lewis Acid / Dehydrating Agent
Sodium Borohydride (

)
1.5Strong Reductant (Compatible here)
Ethanol (Absolute) SolventFor the reduction step
Step-by-Step Procedure
  • Complexation (Neat): In a sealed vial, combine 1-methylindole-5-ketone (1.0 equiv) and the amine (1.2 equiv).

  • Titanium Addition: Add

    
      (1.5–2.0 equiv) directly to the mixture.
    
    • Process: If the mixture is too viscous, add a minimal amount of dry THF (0.5 mL/mmol).

  • Imine Formation: Stir the mixture at ambient temperature for 6–12 hours (or 50 °C for 2 hours for difficult substrates).

    • Why: The Ti species coordinates to the carbonyl oxygen and traps the water released during condensation, driving the reaction to completion.

  • Dilution: Dilute the viscous mixture with Absolute Ethanol (2–3 mL/mmol).

  • Reduction: Cool to 0 °C. Carefully add

    
      (1.5 equiv) portion-wise.
    
    • Safety: Hydrogen gas evolution will be vigorous.

  • Quench (The "Mattson" Method): After 2 hours, quench by adding

    
     aqueous 
    
    
    
    or
    
    
    .
    • Observation: A thick white precipitate (

      
      ) will form.
      
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate to remove EtOH, redissolve in EtOAc, wash with brine, and dry.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol for your specific analog.

DecisionTree Start Analyze Substrate: 1-Methylindole-5-Ketone + Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine CheckElectronic Is the Amine Electron Deficient (e.g., Aniline)? CheckAmine->CheckElectronic Yes (Branched/Cyclic) RouteA Use Protocol A (STAB + AcOH) CheckAmine->RouteA No (Primary/Linear Secondary) RouteB Use Protocol B (Ti(OiPr)4 + NaBH4) CheckAmine->RouteB Very Hindered (t-Butyl, etc.) CheckElectronic->RouteA No (Alkyl Amine) CheckElectronic->RouteB Yes (Aniline/Weak Nucleophile)

Figure 2: Decision matrix for protocol selection.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (Protocol A) Imine formation is too slow; Ketone is unreactive.Switch to Protocol B . The Lewis acidity of Ti is required to activate the indole-deactivated ketone.
Alcohol Formation (Product has -OH) Reducing agent attacked ketone before imine formed.Increase pre-stir time with AcOH (Protocol A) or switch to Protocol B to lock ketone as imine first.
Thick Emulsion during Workup Titanium salts not fully precipitated (Protocol B).Use

NaOH or Rochelle's Salt solution during the quench and stir vigorously for 30 mins before filtering.
Indole Dimerization Acid concentration too high.Ensure strictly 1-methyl substrate is used (N-H indoles are more sensitive). Reduce AcOH to 1.0 equiv.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Maryanoff, C. A., et al. (2004). "Reductive Amination."[4][3][1][2][5][6][7][8][9][10] Chemical Reviews.

Sources

Application Note: Chiral Resolution of Racemic 1-(1-Methyl-1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the chiral resolution of 1-(1-Methyl-1H-indol-5-yl)ethanamine . As specific literature precedents for this exact CAS number are sparse, this protocol is constructed based on the structural chemistry of indole-ethanamines, utilizing "best practice" methodologies for resolving electron-rich benzylic amine analogs.


-chiral primary amine
Application:  Pharmaceutical Intermediate (5-HT receptor agonist analogs)

Executive Summary & Chemical Context[1][2][3][4][5]

The target molecule, This compound , features a primary amine on a chiral center


 to an electron-rich aromatic system (N-methylindole). This structure mimics the pharmacophore of serotonin (5-HT) and various tryptamine-based therapeutics (e.g., triptans, Reyvow).

Achieving high enantiomeric excess (ee > 99%) is critical as the binding affinity of indole-based ligands to 5-HT receptors is highly stereospecific. This guide outlines two scalable resolution strategies: Classical Diastereomeric Salt Formation (for bulk manufacturing) and Enzymatic Kinetic Resolution (for high-purity, mild processing), alongside a validated Chiral HPLC analytical method.

Structural Analysis & Resolution Strategy
  • Basicity: The primary amine is moderately basic (

    
    ), suitable for salt formation with chiral acids.
    
  • Stability: The indole ring is acid-sensitive (prone to dimerization/polymerization in strong mineral acids). Weak organic acids are required.

  • Solubility: The N-methyl group increases lipophilicity compared to naked indoles, suggesting alcohols (EtOH, IPA) or esters as ideal solvents.

Analytical Method: Chiral HPLC Protocol[4][6][7][8]

Before initiating resolution, a robust analytical method is required to determine the Enantiomeric Excess (% ee).

Method Parameters
ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 280 nm (Indole absorption max)
Elution Order Typically (R)-enantiomer elutes first on AD-H (Confirmation with standard required)

Note on Additive: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the stationary phase.

Protocol A: Classical Resolution via Diastereomeric Crystallization

This is the preferred method for multi-gram to kilogram scale-up. The structural similarity to 1-phenylethanamine suggests that Tartaric Acid derivatives and N-Acetyl-L-Leucine are the highest probability resolving agents.

Phase 1: Resolving Agent Screening

Do not rely on a single acid. Screen the following agents in Ethanol (95%) and Methanol :

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) – High Probability (Excellent for aromatic amines).

  • N-Acetyl-L-leucine – High Probability (Specific success with indole amines).

  • (S)-Mandelic Acid – Medium Probability.

  • (L)-Tartaric Acid – Medium Probability (Salt may be too soluble).

Phase 2: Detailed Procedure (L-DTTA Protocol)

Step 1: Salt Formation

  • Dissolve 10.0 g (53 mmol) of racemic this compound in 150 mL of Methanol .

  • In a separate flask, dissolve 20.5 g (53 mmol, 1.0 eq) of Di-p-toluoyl-L-tartaric acid (L-DTTA) in 100 mL of Methanol .

  • Add the acid solution to the amine solution dropwise at 60°C with stirring.

  • Reflux the mixture for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization

  • Allow the solution to cool slowly to room temperature (approx. 10°C/hour).

  • Critical: If no crystals form at 25°C, scratch the glass or add a seed crystal.

  • Cool further to 0-5°C and hold for 4 hours.

  • Filter the precipitate (diastereomeric salt). Save the filtrate (contains the opposite enantiomer).

Step 3: Recrystallization (Enrichment)

  • Dry the crude salt and measure mass.

  • Recrystallize from boiling Ethanol (95%) or MeOH/Water (9:1) .

  • Repeat until the salt shows constant melting point and optical rotation.

Step 4: Free-Basing (Liberation)

  • Suspend the purified salt in Dichloromethane (DCM) .

  • Add 1M NaOH (aq) until pH > 12.

  • Separate the organic layer and extract the aqueous layer 2x with DCM.

  • Dry organics over

    
    , filter, and concentrate to yield the chiral amine.
    
Workflow Visualization (Salt Screening)

SaltScreening Start Racemic Amine (100 mg Scale) Screen Add Resolving Agent (0.5 - 1.0 eq) Start->Screen Solvent Solvent: EtOH or MeOH Screen->Solvent Heat Heat to Reflux Clear Solution Solvent->Heat Cool Cool to RT / 4°C Heat->Cool Precip Precipitate Formed? Cool->Precip Analyze Filter & Analyze Solid (Chiral HPLC) Precip->Analyze Yes Fail Change Solvent or Agent Precip->Fail No (Oil/Soluble) Recryst Recrystallize to Upgrade %ee Analyze->Recryst ee < 98% Recryst->Analyze

Caption: Decision tree for screening diastereomeric salts. Focus on crystallinity and upgrade potential.

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)

If salt crystallization fails or scale is small (<10g), enzymatic resolution using Candida antarctica Lipase B (CAL-B) is highly effective for primary amines.

Mechanism: The enzyme selectively acylates the (R)-enantiomer (typically) into an amide, leaving the (S)-amine unreacted.

Detailed Procedure

Step 1: Reaction Setup

  • Dissolve 1.0 g of racemic amine in 20 mL of MTBE (Methyl tert-butyl ether) or Toluene .

  • Add 2.0 eq of Ethyl Acetate (Acyl donor).

  • Add 500 mg of Novozym 435 (Immobilized CAL-B).

  • Incubate at 30-40°C with orbital shaking (200 rpm). Do not use magnetic stirring (grinds the enzyme beads).

Step 2: Monitoring

  • Monitor by HPLC every 2 hours.

  • Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution).

Step 3: Work-up & Separation

  • Filter off the enzyme beads (can be reused).

  • Evaporate the solvent.[1]

  • Separation: The mixture now contains (S)-Amine (Basic) and (R)-Acetamide (Neutral).

    • Dissolve residue in DCM.

    • Wash with 1M HCl .[2]

    • Organic Layer: Contains the (R)-Acetamide.

    • Aqueous Layer: Contains the (S)-Amine hydrochloride.

  • Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-1-(1-Methyl-1H-indol-5-yl)ethanamine .

  • Optional: Hydrolyze the (R)-amide (reflux in NaOH/EtOH) to recover the (R)-amine.

Workflow Visualization (Enzymatic)

EnzymaticRes Racemate Racemic Amine Enzyme CAL-B (Novozym 435) + Ethyl Acetate Racemate->Enzyme React Kinetic Resolution (Selective Acylation) Enzyme->React Mix Mixture: (S)-Amine + (R)-Amide React->Mix AcidWash Acid Wash (1M HCl) Mix->AcidWash OrgLayer Organic Layer (R)-Amide AcidWash->OrgLayer AqLayer Aqueous Layer (S)-Amine Salt AcidWash->AqLayer Product Pure (S)-Amine AqLayer->Product Basify & Extract

Caption: Kinetic resolution workflow exploiting basicity differences between the product amine and amide.

Summary of Data & Specifications

PropertyValue / Condition
Molecular Weight 188.27 g/mol
Target Enantiomeric Excess > 99.0%
Recommended Salt Di-p-toluoyl-L-tartrate (Starting Point)
Recommended Enzyme Novozym 435 (CAL-B)
HPLC Column Chiralpak AD-H or OD-H
Storage Store under Nitrogen, 2-8°C (Amine absorbs

)

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection).
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(1), 105-169. Link

  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. (General methodologies for amine resolution).
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from (Standard HPLC conditions for basic amines).

  • Pallavicini, M., et al. (2010). Resolution of 1-arylalkylamines: A comparative study. Tetrahedron: Asymmetry, 21(16), 1986-1992.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 1-(1-Methyl-1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(1-Methyl-1H-indol-5-yl)ethanamine. The method is suitable for quantifying the active pharmaceutical ingredient (API) and separating it from potential process-related impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient or intermediate, ensuring its purity is critical to the safety and efficacy of the final drug product. A reliable analytical method is therefore essential for quality control, enabling the accurate quantification of the main compound and the detection of any impurities.

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5] This application note provides a comprehensive guide to the development, optimization, and validation of an RP-HPLC method tailored for this compound.

Method Development Strategy

The primary objective was to develop a stability-indicating method capable of separating the main peak from its potential impurities and degradation products. The development process followed a systematic approach, focusing on the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength.

Initial Compound Analysis & Column Selection

This compound is a moderately polar compound containing a basic amine group and an indole ring system. This chemical nature guides the selection of the chromatographic conditions. A reversed-phase C18 column is a suitable starting point for the separation of non-polar to moderately polar compounds.[6][7][8] Given the basic nature of the analyte, a column with good end-capping is essential to minimize peak tailing caused by interactions with residual silanol groups. A standard dimension column (e.g., 4.6 x 150 mm) with a 3.5 or 5 µm particle size provides a good balance between resolution and analysis time.[6][9]

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase chromatography.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[10]

  • Aqueous Phase & pH Control: The amine group in the analyte is basic. Controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times.[11][12][13] By maintaining the pH below the pKa of the amine group (typically around 9-10), the analyte will be in its protonated, more polar form, leading to better retention and peak shape on a C18 column. A buffer of 20 mM potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid was selected. This low pH suppresses the ionization of silanol groups on the silica-based stationary phase, further reducing peak tailing.[14]

  • Gradient Elution: A gradient elution was chosen to ensure the elution of any potential non-polar impurities within a reasonable run time while maintaining good resolution around the main peak.

Detector Wavelength Selection

The UV spectrum of this compound was recorded, and a wavelength of 220 nm was selected for detection. This wavelength provides a good response for the indole chromophore and is suitable for detecting a wide range of potential impurities.

Experimental

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-70% B, 15-17 min: 70-10% B, 17-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (80:20)

Protocol: Purity Analysis of this compound

Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

HPLC System Setup and Equilibration
  • Set up the HPLC system according to the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

Chromatographic Run
  • Inject a blank (sample diluent) to ensure the absence of interfering peaks.

  • Inject the standard preparation five times to check for system suitability.

  • Inject the sample preparation in duplicate.

System Suitability

The system is deemed suitable for use if the following criteria are met for the standard injections:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

Calculation of Purity

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[15][16][17][18] The sample was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic stress.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of 0.1 N HCl was added to 1 mL of the sample solution (1 mg/mL) and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of 0.1 N NaOH was added to 1 mL of the sample solution (1 mg/mL) and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of 3% H2O2 was added to 1 mL of the sample solution (1 mg/mL) and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products that were well-resolved from the main peak. This demonstrates the stability-indicating capability of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations ranging from the LOQ to 150% of the working concentration. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the reference standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the sample solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate, column temperature, and mobile phase pH. The system suitability parameters were monitored under each varied condition.

Visualization of Workflows

Method_Development_Workflow A Define Analytical Objective: Purity of this compound B Compound Characterization: Polarity, pKa, UV Spectrum A->B C Initial Method Screening B->C D Column Selection: C18, 4.6x150mm, 3.5µm C->D E Mobile Phase Selection: A: Buffered Aqueous B: Acetonitrile C->E F Detector Wavelength: 220 nm C->F G Optimization of Chromatographic Conditions D->G E->G F->G H pH Optimization G->H I Gradient Optimization G->I J Flow Rate & Temperature G->J K Final Method H->K I->K J->K L Method Validation (ICH Q2(R1)) K->L

Caption: HPLC Method Development Workflow.

Mobile_Phase_Optimization start Start Optimization peak_shape Good Peak Shape? start->peak_shape resolution Adequate Resolution? peak_shape->resolution Yes adjust_pH Adjust pH (2.5-4.0) peak_shape->adjust_pH No run_time Acceptable Run Time? resolution->run_time Yes adjust_gradient Adjust Gradient Slope resolution->adjust_gradient No run_time->adjust_gradient No optimized Method Optimized run_time->optimized Yes adjust_pH->peak_shape adjust_gradient->resolution

Caption: Mobile Phase Optimization Logic.

Conclusion

A sensitive, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The method is suitable for routine quality control analysis and for stability studies of the drug substance. The forced degradation studies confirmed the stability-indicating nature of the method, making it a valuable tool in the pharmaceutical development and manufacturing of this compound.

References

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.

  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Benchchem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • HPLC Column Selection Guide. SCION Instruments.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.

  • Quality Guidelines. ICH.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International.

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. der DGRA.

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

  • Basics of chiral HPLC. Sigma-Aldrich.

  • Exploring the Different Mobile Phases in HPLC. Veeprho.

  • Chiral Columns for enantiomer separation by HPLC. Sumika.

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.

Sources

Application Note: Optimization of N-Alkylation Strategies for 1-(1-Methyl-1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of the Substrate

Structural Deconstruction

The substrate, 1-(1-Methyl-1H-indol-5-yl)ethanamine , presents a unique set of electronic and steric challenges that dictate the success of N-alkylation.

  • The Indole Core (Nucleophilicity): The indole ring is electron-rich. While the N1-methyl group blocks the pyrrole nitrogen, the C3 position remains highly nucleophilic. Electrophiles used for amine alkylation can inadvertently attack C3, leading to C-alkylated byproducts.

  • The Amine (Sterics & Reactivity): The amine is primary and situated on a benzylic-like carbon with an

    
    -methyl group.
    
    • Steric Hindrance: The

      
      -methyl group creates moderate steric bulk, which slows down 
      
      
      
      trajectories compared to simple ethylamines.
    • Elimination Risk: The benzylic position is susceptible to elimination (forming the vinyl indole) under harsh basic/thermal conditions.

  • The Goal: The primary objective in most drug discovery contexts is mono-alkylation to form a secondary amine, avoiding the formation of tertiary amines or quaternary ammonium salts (polyalkylation).

Decision Matrix for Method Selection

Select the synthetic route based on the availability of the alkylating agent and the required purity profile.

MethodSelection Start Start: Define Alkyl Group (R) IsAldehyde Is 'R' available as an Aldehyde/Ketone? Start->IsAldehyde IsHalide Is 'R' an Alkyl Halide? IsAldehyde->IsHalide No Reductive METHOD A: Reductive Amination (High Fidelity, Mono-selective) IsAldehyde->Reductive Yes Direct METHOD B: Direct Alkylation (Quick, Risk of Polyalkylation) IsHalide->Direct Simple R / Non-precious Nosyl METHOD C: Fukuyama (Nosyl) Strategy (Guaranteed Mono-alkylation) IsHalide->Nosyl Complex R / High Purity Req

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (The Gold Standard)

Rationale: Reductive amination is the preferred method for this substrate. The formation of the imine intermediate is reversible, but the reduction step is irreversible. By using a hydride source that reduces the imine faster than the aldehyde/ketone (chemoselectivity), mono-alkylation is virtually guaranteed.

Reagent Selection[1][2]
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaCNBH

    
    , it is non-toxic and avoids HCN generation. Unlike NaBH
    
    
    
    , it is mild enough to not reduce aldehydes/ketones rapidly, allowing the imine to form first.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). STAB is moisture-sensitive; anhydrous conditions are preferred.

  • Additives: Acetic acid (AcOH) is often added to catalyze imine formation, buffering the pH to ~5-6.

Detailed Protocol

Scale: 1.0 mmol of this compound.

  • Imine Formation:

    • Charge a dry reaction vial with the amine (1.0 equiv, 188 mg) and anhydrous DCE (5 mL).

    • Add the aldehyde/ketone (1.1 equiv).

    • Critical Step: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aldehyde and appearance of the imine (often M+H - H2O mass) indicates readiness.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) in one portion.

    • Allow to warm to RT and stir for 2–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       (slow addition, gas evolution).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Data Interpretation:

Parameter Observation Action
Incomplete Conversion Imine peak persists Add 0.5 eq more STAB; extend time.
Dialkylation M + 2R mass observed Rare with STAB/Aldehydes. Check stoichiometry.

| Indole C3 Alkylation | Unexpected aromatic substitution | Ensure non-acidic conditions during workup; use milder Lewis acids if needed. |

Method B: Direct Alkylation (Controlled )

Rationale: When the alkyl group is only available as a halide (iodide/bromide) or sulfonate, direct alkylation is necessary. This method is prone to over-alkylation (quaternization).

Optimization for Mono-Alkylation

To favor the secondary amine:

  • Stoichiometry: Use a slight excess of the amine substrate (1.5 equiv) relative to the alkyl halide. This statistically favors the attack of the primary amine over the newly formed secondary amine.

  • Base: Use a hindered organic base like DIPEA (Hünig's Base) . Inorganic bases (K

    
    CO
    
    
    
    ) in DMF can be too harsh and promote elimination of the ethylamine side chain.
Detailed Protocol

Scale: 1.0 mmol of Alkyl Halide (Limiting Reagent).

  • Setup:

    • Dissolve this compound (1.5 mmol, 1.5 equiv) in Acetonitrile (ACN, 5 mL).

    • Add DIPEA (2.0 mmol, 2.0 equiv).

  • Addition:

    • Dissolve the Alkyl Halide (1.0 mmol) in ACN (1 mL).

    • Critical Step: Add the alkyl halide solution dropwise over 30 minutes to the stirring amine solution at 0°C.

  • Reaction:

    • Warm to RT. Monitor closely by LC-MS every hour.

    • Stop Condition: Halt reaction when the alkyl halide is consumed. Do not wait for full conversion of the amine (since it is in excess).

  • Purification:

    • Evaporate ACN. Redissolve in DCM.

    • Wash with water.

    • Column Chromatography is mandatory to separate the excess starting amine from the product.

Method C: Fukuyama (Nosyl) Strategy

Rationale: For precious substrates where yield and mono-selectivity are paramount, the Fukuyama amine synthesis is the "Nuclear Option." It involves protecting the amine with a 2-nitrobenzenesulfonyl (Nosyl) group, alkylating the sulfonamide (which prevents polyalkylation), and then deprotecting.

Workflow Visualization

Fukuyama Step1 1. Protection (Ns-Cl, Et3N) Step2 2. Alkylation (R-X, K2CO3, DMF) Step1->Step2 Step3 3. Deprotection (Thiophenol, Cs2CO3) Step2->Step3 Product Secondary Amine Step3->Product Substrate Primary Amine Substrate->Step1

Figure 2: The Fukuyama Strategy guarantees mono-alkylation by activating the nitrogen as a sulfonamide.

Protocol Highlights
  • Protection: React amine with 2-nitrobenzenesulfonyl chloride (NsCl) and Et

    
    N in DCM at 0°C. Yields are typically >90%.
    
  • Alkylation: The N-H of the sulfonamide is acidic (

    
    ). Use K
    
    
    
    CO
    
    
    and the alkyl halide in DMF. This reaction is strictly mono-selective because the product has no acidic proton left.
  • Deprotection: Treat the alkylated sulfonamide with Thiophenol (PhSH) and Cs

    
    CO
    
    
    
    (or DBU) in ACN/DMF. The Nosyl group is cleaved, releasing the pure secondary amine.

Troubleshooting & Critical Controls

IssueRoot CauseSolution
C3-Alkylation Indole ring nucleophilicityAvoid strong Lewis acids. Ensure N1-methyl is intact. Keep temperature <60°C.
Styrene Formation Elimination of amine side chainThe

-methyl position is benzylic. Avoid strong heating with strong bases (e.g., NaH, tBuOK). Use DIPEA or inorganic carbonates.
Low Yield (Reductive) Wet solventsSTAB decomposes in water. Flame-dry glassware and use anhydrous DCE.
Oxidation Indole sensitivityIndoles can oxidize to oxindoles or dimers in air/light. Perform reactions under Nitrogen/Argon atmosphere.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995. Link

  • Sundberg, R. J.The Chemistry of Indoles. Academic Press, 1996. (Foundational text on Indole reactivity and C3 vs N selectivity).
  • Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT2 serotonin receptors." Journal of Medicinal Chemistry, 1982. (Context for 5-substituted indole amine synthesis). Link

Troubleshooting & Optimization

Preventing oxidation of 1-(1-Methyl-1H-indol-5-yl)ethanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-(1-Methyl-1H-indol-5-yl)ethanamine like a standard organic amine. This is a critical error. This molecule carries a "double threat" to stability:

  • The Indole Core: The 1-methyl substitution on the indole nitrogen increases electron density in the pyrrole ring, making it significantly more susceptible to electrophilic oxidation (by atmospheric oxygen) than unsubstituted indole.

  • The Primary Amine: While less reactive than the ring, it greedily absorbs atmospheric

    
     to form carbamates, altering stoichiometry and solubility.
    

This guide replaces generic "store at -20°C" advice with a mechanistic defense strategy against the compound's primary failure mode: Oxidative Polymerization. [1]

Module 1: Critical Storage Protocols (SOP)

The Golden Rule: Never store this compound as a free base oil/gum for more than 24 hours.

Protocol A: Physical State & Salt Formation

The free base of this compound is likely an oil or low-melting solid.[1] In this state, molecular mobility is high, allowing oxygen diffusion and radical propagation.[1]

  • Recommendation: Convert to a crystalline salt immediately if synthesized in-house.[1]

    • Hydrochloride (HCl): Standard for stability. The protonation of the amine (

      
      ) removes the lone pair's ability to participate in N-oxidation and reduces the overall electron density of the system via inductive withdrawal.
      
    • Fumarate: Often non-hygroscopic and creates a stable crystal lattice that physically excludes oxygen.

Protocol B: The "Inert-Cold-Dark" Triad

Use this checklist for every storage instance.

ParameterSpecificationThe "Why" (Mechanistic Reason)
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid. Nitrogen is acceptable but less effective if the vial is repeatedly opened. Oxygen acts as a diradical, initiating the chain reaction at the indole C3 position.
Temperature -20°C to -80°C Low temperature reduces the kinetic energy available for the activation barrier of auto-oxidation.[1]
Container Amber Glass (Borosilicate)Indoles are photosensitizers. UV/Blue light excites the indole to a triplet state (

), which can transfer energy to ground-state oxygen (

) to generate highly reactive singlet oxygen (

).
Desiccation Silica/Drierite in secondary jarMoisture catalyzes the formation of carbamates on the amine tail and facilitates proton-transfer steps in oxidative degradation.
Visual Workflow: Intake & Storage

StorageWorkflow Start Compound Receipt/Synthesis Check Physical State Check Start->Check Salt Convert to HCl/Fumarate Salt Check->Salt If Free Base (Oil) Dry High-Vac Drying (>4h) Check->Dry If Crystalline Solid Salt->Dry Pack Argon Purge & Amber Vial Dry->Pack Store Store at -20°C Pack->Store

Figure 1: Decision tree for stabilizing indole-amines upon receipt. Note the critical intervention point for free bases.

Module 2: Troubleshooting & FAQs

Q1: My white powder has turned a faint pink/beige. Is it ruined?

  • Diagnosis: This is the "Indole Pink" phenomenon. It indicates the formation of trace quinoidal oxidation products (likely dimers or indolenine hydroperoxides).

  • Assessment:

    • < 2% Discoloration: Usually acceptable for biological assays if the impurity doesn't interfere with fluorescence/absorbance readouts.

    • > 5% Discoloration (Brown/Dark Pink): The impurities can act as redox cyclers in cell assays, producing false positives.

  • Fix: Recrystallize from Ethanol/Et2O (for salts) or perform a rapid silica filtration (for free bases). Do not use oxidized material for kinetic studies.[1]

Q2: Can I store stock solutions in DMSO?

  • Technical Answer: Only for short durations (< 1 week at -20°C).

  • Reasoning: DMSO is hygroscopic. Absorbed water promotes hydrolysis. Furthermore, DMSO can act as a mild oxidant under certain conditions (Swern-type mechanisms) if acidic impurities are present.[1]

  • Better Alternative: Store as dry powder. Make fresh solutions. If you must store liquid, use Anhydrous Ethanol (purged with Argon) at -80°C.[1]

Q3: Why did the solubility change after 6 months?

  • Mechanism: You likely formed insoluble dimers or carbamates .

    • Carbamates: Reaction of the amine with atmospheric

      
      . These are often less soluble in organic solvents than the free amine.
      
    • Dimers: Oxidative coupling of two indole rings creates a larger, hydrophobic molecule that may precipitate out of aqueous buffers.

Module 3: Advanced Chemistry (The "Why")

To truly prevent oxidation, one must understand the enemy. The 1-methyl-indole system does not rust like iron; it undergoes a radical chain reaction.[1]

The Oxidation Pathway[2][3]
  • Initiation: Light or trace metals generate a radical at the electron-rich C3 position of the indole.

  • Propagation: The radical reacts with

    
     to form a peroxyl radical.
    
  • Termination/Product Formation: The peroxyl radical abstracts a hydrogen (or reacts with another radical) to form a hydroperoxide. This collapses into 3-hydroxyindolenines or rearranges into oxindoles (amide formation at C2).[1]

Because your molecule has a 1-Methyl group, it cannot tautomerize to the stable indole form as easily once oxidized, often leading to ring cleavage (kynurenine-like products) or polymerization.[1]

Visual Pathway: Indole Degradation

DegradationPathway cluster_prevention Prevention Barrier Indole 1-Methyl-Indole Derivative (Electron Rich) Radical C3-Indolyl Radical Indole->Radical Light / Trace Metals / O2 Peroxide C3-Hydroperoxide (Unstable Intermediate) Radical->Peroxide + O2 (Fast) Oxindole 1-Methyl-Oxindole (Inactive Impurity) Peroxide->Oxindole Rearrangement Dimer Indole Dimers (Insoluble/Colored) Peroxide->Dimer Coupling

Figure 2: The oxidative cascade. Note that once the C3-Radical forms, degradation is rapid.[1] Prevention (Argon/Dark) targets the first arrow.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 susceptibility).
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine salt formation and storage).

  • Xuan, J., et al. (2014).[1] "Visible-Light-Induced Aerobic Oxidation of Indoles." Angewandte Chemie International Edition, 53(22), 5653-5656.[1] Link (Demonstrates the mechanism of light-activated indole oxidation).

  • BenchChem Technical Support. (2025). Preventing oxidation of aromatic amines during storage.[2]Link (General guidelines for amine stability).

  • Cayman Chemical. (2022).[3] Tryptamine Product Information & Stability.Link (Proxy data for indole-ethylamine storage conditions).

Sources

Purification of 1-(1-Methyl-1H-indol-5-yl)ethanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(1-Methyl-1H-indol-5-yl)ethanamine HCl

Case ID: IND-5-ETH-HCl-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

You are dealing with This compound hydrochloride , a 5-substituted indole derivative featuring an


-methyl amine side chain.

Why this purification is difficult:

  • Indole Instability: The electron-rich indole ring (even with the 1-methyl protection) is susceptible to oxidative polymerization, leading to "pink/brown" impurities (quinoidal species) that track with the product.

  • Amine "Grease": The 1-methyl group increases lipophilicity compared to naked indoles, making the salt prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.

  • Hygroscopicity: The hydrochloride salt of this specific amine is moderately hygroscopic. Excess water absorption turns the crystalline solid into an intractable gum.

Troubleshooting Decision Matrix

Before proceeding, identify your primary failure mode using the logic flow below.

PurificationLogic Start Identify Impurity Profile ColorIssue Problem: Pink/Brown Discoloration (Oxidative Impurities) Start->ColorIssue TextureIssue Problem: Oiling Out / Sticky Gum (Phase Separation) Start->TextureIssue SolubilityIssue Problem: Insoluble Particulates (Inorganic Salts/Polymers) Start->SolubilityIssue Action_Charcoal Solution: Activated Charcoal Recrystallization (MeOH) ColorIssue->Action_Charcoal Minor discoloration Action_Freebase Solution: Free-base Reset (DCM Extraction -> Re-salt) ColorIssue->Action_Freebase Deep red/tarry Action_SolventMod Solution: Solvent Modulation (IPA + Slow EtOAc addition) TextureIssue->Action_SolventMod If purity >90% TextureIssue->Action_Freebase If purity <80% Action_Filter Solution: Hot Filtration (Remove inorganic salts) SolubilityIssue->Action_Filter

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy.

Critical Data: Solubility Profile

Understanding the solubility of the HCl salt vs. the Free Base is critical for yield.

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Water InsolubleSoluble (High)Avoid (Causes gums/hygroscopicity)
Methanol (MeOH) SolubleSolubleDissolving solvent for recrystallization
Isopropanol (IPA) SolubleModerately Soluble (Hot)Primary solvent for crystallization
Ethyl Acetate (EtOAc) SolubleInsolubleAnti-solvent to induce precipitation
Dichloromethane (DCM) SolubleSparingly SolubleUsed for "Free-base Reset" extraction
Diethyl Ether SolubleInsolubleAggressive anti-solvent (Fast precipitation)

Detailed Protocols

Protocol A: The "Free-Base Reset" (Recommended for Crude/Tarry Samples)

Use this if your material is a dark oil or a sticky gum. Trying to recrystallize a dirty salt directly often fails.

  • Dissolution: Dissolve the crude salt in minimal water.

  • Basification: Add 20% NaOH (aq) dropwise until pH > 12. The solution will cloud as the free base oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM). Note: DCM is preferred over Ether here because indoles are highly soluble in it, and it separates well from basic water.

  • Wash: Wash combined organics with Brine (Sat. NaCl) to remove trapped water.

  • Dry: Dry over Anhydrous

    
    . Filter.
    
  • Salt Formation (The Critical Step):

    • Cool the DCM solution to 0°C.

    • Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If it oils out here, add more Ether to decrease polarity.

Protocol B: Recrystallization (For Semi-Pure Solids)

Use this to remove minor colored impurities from a solid salt.

  • Solvent Choice: Isopropanol (IPA) is the gold standard for tryptamine-like salts.

  • Dissolution: Suspend the solid in IPA (approx. 10 mL per gram). Heat to boiling.

    • If it doesn't dissolve:[1] Add Methanol (MeOH) dropwise until clear.

  • Clarification (Optional): If the solution is pink, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Add Ethyl Acetate (EtOAc) dropwise until the solution becomes slightly turbid (cloud point).

  • The "Slow Down": Add a drop of MeOH to clear the turbidity. Cap the flask and let it cool to room temperature undisturbed for 4 hours. Then move to 4°C (fridge).

  • Collection: Filter the white needles/powder. Wash with cold EtOAc/Ether (1:1).

Troubleshooting Guides (FAQs)

Q1: My product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. How do I fix it?

The Cause: This happens when the saturation temperature is higher than the melting point of the solvated salt, or if the solvent system is too polar (holding too much water). The Fix:

  • Reheat: Place the flask back on the heat source until the oil redissolves.

  • Seed: If you have any solid crystals from a previous batch, add a tiny speck (seed crystal) as the solution cools to 30-40°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.

  • Dilute: Add more of the dissolving solvent (IPA) and less of the anti-solvent.

Q2: The product is turning pink/purple upon exposure to air.

The Cause: Indoles undergo oxidative dimerization to form colored quinoidal species. This is accelerated by light and basic conditions. The Fix:

  • Acidic Environment: Ensure the salt is fully protonated (excess HCl during formation helps stability).

  • Storage: Store under Argon/Nitrogen in amber vials at -20°C.

  • Purification: Perform the "Free-Base Reset" (Protocol A) using degassed solvents if possible.

Q3: I have a high yield, but the melting point is broad (e.g., 10°C range).

The Cause: Likely trapped solvent or inorganic salts (NaCl) if you used an aqueous workup. The Fix:

  • Drying: Dry the salt in a vacuum oven at 40°C over

    
     or KOH pellets for 24 hours.
    
  • Inorganic Removal: Dissolve the dry salt in dry Ethanol (EtOH). Inorganic salts (NaCl/Na2SO4) are insoluble in EtOH. Filter off the white solid (trash) and evaporate the filtrate to recover the amine salt.

Mechanism of Salt Formation

Understanding the phase changes prevents "blind" troubleshooting.

SaltFormation FreeBase Free Base (Lipophilic Oil) Protonation Add HCl (anhydrous) FreeBase->Protonation IonicPair Ionic Pair Formation (R-NH3+ Cl-) Protonation->IonicPair Fast Lattice Crystal Lattice (Solid) IonicPair->Lattice Slow Cooling Non-polar solvent OilOut Amorphous Oil (Trapped Solvent) IonicPair->OilOut Rapid Cooling Water present OilOut->Lattice Reheat + Seed

Figure 2: Kinetic pathway of amine hydrochloride salt crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and recrystallization solvent choices).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative source on indole stability, oxidation mechanisms, and handling).[2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on salt selection, hygroscopicity, and counter-ion effects).

  • Repke, D. B., et al. (1985). "Psilocin analogs. II. Synthesis of 3-[2-(dialkylamino)ethyl]indoles." Journal of Heterocyclic Chemistry, 22(5), 1313-1315. (Provides specific experimental details on working up 5-substituted indole amines and handling their salts).

Sources

Technical Support Center: Indole Stability Assurance Protocols (ISAP)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5-METHOXY-POLY-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. H. Chen Subject: Minimizing Polymerization of Electron-Rich Indole Derivatives

Welcome to the Indole Stability Support Center

You are likely here because your electron-rich indole starting material (e.g., 5-methoxyindole, 5-benzyloxyindole) has turned from a pristine white solid into a sticky red/brown tar during synthesis or purification.

This guide is not a generic textbook summary. It is a root-cause analysis and mitigation protocol designed to arrest the specific acid-catalyzed dimerization and trimerization pathways that plague electron-rich nitrogen heterocycles.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why does my indole decompose even in "mildly" acidic conditions?

A: Electron-rich indoles are not just "acid-sensitive"; they are latent nucleophiles that self-destruct. The pyrrole ring's nitrogen lone pair donates electron density into the ring, making the C-3 position highly nucleophilic (HOMO orbital coefficient is highest at C-3).

The Failure Mode:

  • Protonation: Even weak acids (silica gel, trace HCl in CDCl₃) protonate C-3, breaking aromaticity and forming a highly electrophilic indoleninium cation .

  • Nucleophilic Attack: A second, unprotonated indole molecule attacks this cation.

  • Polymerization: This process repeats, leading to dimers, trimers, and eventually insoluble "indole tars."

Visualizing the Failure Pathway:

IndolePolymerization Indole Electron-Rich Indole (Nucleophilic C3) Cation Indoleninium Cation (Electrophile) Indole->Cation Protonation at C3 Dimer Indole Dimer (Restored Aromaticity) Indole->Dimer Nucleophilic Attack Acid Acid Source (H+ / Lewis Acid) Acid->Cation Cation->Dimer Electrophilic Partner Tar Polymer/Tar (Red/Brown Solid) Dimer->Tar Chain Propagation

Figure 1: The acid-catalyzed dimerization cascade. Note that the reaction requires both the protonated species (electrophile) and the neutral species (nucleophile) to proceed.

Module 2: Reaction Optimization (Synthesis)

Q: How do I prevent polymerization during the reaction itself?

A: You must decouple the electrophile generation from the indole's nucleophilicity.

Protocol A: The "Sacrificial Scavenger" Method

If your reaction generates transient acidic species, use a scavenger that is more basic than the indole but non-nucleophilic.

  • Reagent: 2,6-Di-tert-butylpyridine (DtBP).

  • Mechanism: The steric bulk prevents DtBP from reacting with electrophiles, but it effectively sequesters free protons.

  • Dosage: 1.1 equivalents relative to expected acid generation.

Protocol B: Lewis Acid Switching

Strong Brønsted acids (HCl, H₂SO₄) are fatal to electron-rich indoles. Switch to oxophilic Lewis acids that activate the electrophile without protonating the indole C-3.

Acid CategoryRisk LevelRecommended Alternative
Protic Acids (HCl, TFA)CRITICAL Avoid completely if possible.
Strong Lewis Acids (AlCl₃, BF₃·OEt₂)HIGH Use at -78°C only.
Mild Lewis Acids LOW Indium(III) Triflate [In(OTf)₃] or Scandium(III) Triflate . These coordinate to carbonyls/imines but interact poorly with the indole π-system.
Module 3: Purification Troubleshooting (The "How")

Q: My crude NMR looks clean, but the compound decomposes on the silica column. What do I do?

A: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to catalyze the polymerization of 5-methoxyindole derivatives. You must use Neutralized Silica .

Standard Operating Procedure (SOP): Neutralized Silica Column

Materials:

  • Silica Gel (Standard flash grade)

  • Triethylamine (Et₃N)

  • Eluent (Hexane/Ethyl Acetate)[1][2][3]

Step-by-Step Protocol:

  • Preparation: Prepare your mobile phase (e.g., 10% EtOAc in Hexane).

  • Doping: Add 1% v/v Triethylamine to the solvent system. (e.g., 10 mL Et₃N per 1 L of solvent).

  • Slurry Packing: Suspend the silica in this basic solvent mixture. Do not dry pack.

  • Conditioning: Flush the column with 2 column volumes of the Et₃N-doped solvent.

  • Loading: Dissolve your crude indole in a minimum amount of CH₂Cl₂ containing 1% Et₃N. Load carefully.

  • Elution: Run the column. The Et₃N buffers the acidic sites on the silica surface, preventing C-3 protonation.

  • Evaporation: Et₃N is volatile. It will be removed during rotary evaporation, leaving the pure indole.

Decision Logic for Purification:

PurificationLogic Start Crude Electron-Rich Indole Check Is the Indole N-Protected? Start->Check Protected Standard Silica Gel Check->Protected Yes (Tosyl/Boc) Unprotected Is it highly acid sensitive? (e.g., 5-OMe, 5-NH2) Check->Unprotected No (Free NH) Action1 Use Neutralized Silica (1% Et3N) Unprotected->Action1 Moderate Sensitivity Action2 Use Neutral Alumina (Activity Grade III) Unprotected->Action2 High Sensitivity Action3 Recrystallization (Avoid Chromatography) Unprotected->Action3 Solid & Crystalline

Figure 2: Decision matrix for selecting the appropriate purification method based on substrate stability.

Module 4: Protection Strategies (Prevention)

Q: I cannot avoid acidic conditions in the next step. How do I stabilize the core?

A: You must reduce the electron density of the indole ring electronically. This is done by masking the Nitrogen.

N-Protection Selection Guide:

Protecting GroupElectronic EffectStabilityRemoval Condition
Tosyl (Ts) Strong Electron WithdrawingVery High (Acid Stable)NaOH/MeOH (Reflux) or Mg/MeOH
Acetyl (Ac) Moderate Electron WithdrawingModerateK₂CO₃/MeOH (Mild)
Boc Weak Electron WithdrawingLow (Acid Labile)TFA or HCl (Do not use if acid stability is the goal)
Benzenesulfonyl Strong Electron WithdrawingHighSodium Amalgam or Mg/MeOH

Recommendation: For preventing polymerization, N-Tosyl or N-Benzenesulfonyl are the gold standards. They pull electron density away from the ring, rendering the C-3 position significantly less nucleophilic and resistant to acid attack.

Module 5: Storage & Handling FAQs

Q: My indole turned pink in the freezer. Is it ruined? A: Not necessarily. The pink color is often due to trace amounts of "Rosindole" (a trimeric dye) which has a very high extinction coefficient.

  • Action: Check 1H NMR. If the peaks are sharp and integrals correct, the bulk material is likely fine.

  • Fix: Filter through a small pad of basic alumina to remove the colored impurity.

Q: Can I store these in CDCl₃? A: Never. Chloroform degrades over time to form HCl and Phosgene. This acidic environment will polymerize electron-rich indoles overnight.

  • Best Practice: Store as a solid under Argon at -20°C. If solution storage is mandatory, use deuterated benzene (C₆D₆) or add solid K₂CO₃ to the CDCl₃ vial.

References
  • Mechanism of Polymerization: Soylu, M. et al. "The investigation of acid effect on chemical polymerization of indole." ResearchGate.[4]

  • Neutralized Silica Protocol: BenchChem Technical Notes. "Purification of Indole-3-Carboxamides Using Column Chromatography."

  • N-Protection Strategies: Organic Chemistry Portal. "Indole Synthesis and Protection Strategies."

  • General Indole Reactivity: Joule, J.A., & Mills, K. Heterocyclic Chemistry. (Standard Reference for C-3 Nucleophilicity).

Sources

Validation & Comparative

Distinguishing 1-(1-Methyl-1H-indol-5-yl)ethanamine from its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical framework for distinguishing 1-(1-Methyl-1H-indol-5-yl)ethanamine (hereafter referred to as 5-MIEA ) from its structural regioisomers.

Regioisomerism in indole synthesis—particularly via Fischer Indole or Friedel-Crafts pathways—is a pervasive challenge. The 5-substituted target often co-elutes with 4- and 6-substituted byproducts due to similar electronic densities on the benzenoid ring. This guide provides a self-validating, multi-modal workflow to ensure structural certainty.

Part 1: The Analytical Strategy (Decision Matrix)

The differentiation relies on three orthogonal pillars:

  • Chromatographic Selectivity: Leveraging

    
    -
    
    
    
    interactions to separate positional isomers.
  • NMR Topology: Using scalar coupling (

    
    -values) and spatial proximity (NOE) to map the substitution pattern.
    
  • Mass Spectrometry: Quantifying fragmentation ratios specific to the benzenoid vs. pyrrole substitution.

Visualizing the Logic

The following decision tree illustrates the step-by-step logic to confirm the 5-position substitution.

Indole_Logic Start Isolate Candidate Compound NOE_Check 1H-NOESY Experiment: Irradiate N-Methyl (Pos 1) Start->NOE_Check NOE_Result NOE Signal at H7? NOE_Check->NOE_Result Isomer_7 7-Substituted Isomer (REJECT) NOE_Result->Isomer_7 No NOE (H7 Absent) Coupling_Check 1H-NMR J-Coupling Analysis (Benzenoid Ring) NOE_Result->Coupling_Check Strong NOE (H7 Present) Ortho_Pair Identify Ortho-Coupled Pair (J ≈ 8.5 Hz) Coupling_Check->Ortho_Pair H6_H7_Pair Pair is H6 & H7 (H4 is singlet/meta-doublet) Ortho_Pair->H6_H7_Pair H6-H7 Coupling H4_H5_Pair Pair is H4 & H5 (H7 is singlet/meta-doublet) Ortho_Pair->H4_H5_Pair H4-H5 Coupling Target_5 CONFIRMED TARGET: 5-Substituted H6_H7_Pair->Target_5 Isomer_6 6-Substituted Isomer (REJECT) H4_H5_Pair->Isomer_6

Caption: Analytical decision matrix for validating substitution at the 5-position of the indole ring.

Part 2: High-Resolution Separation Protocol (HPLC)

Standard C18 columns often fail to resolve 5- and 6-isomers due to identical hydrophobicity. You must use a Phenyl-Hexyl stationary phase, which exploits the distinct


-electron distribution of the regioisomers.
Experimental Conditions
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for indole isomers than Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.[1]

  • Detection: UV at 280 nm (Indole characteristic) and 220 nm.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Load
10.0 40 Shallow Gradient (Critical for Isomer Separation)
15.0 95 Wash

| 18.0 | 5 | Re-equilibration |

Performance Expectation:

  • 6-Isomer: Elutes first (typically).

  • 5-Isomer (Target): Elutes second.

  • 4-Isomer: Elutes last (due to hydrogen bonding potential with N-H if not fully methylated, though in 1-Me indoles, steric hindrance at pos 4 reduces retention on planar phases).

Part 3: Structural Validation via NMR Spectroscopy

This is the "Gold Standard" for confirmation. You cannot rely on chemical shift alone; you must calculate coupling constants (


).
The "Smoking Gun": NOE Interaction

The N-methyl group at Position 1 serves as an internal beacon.

  • Geometry: The N-methyl protons are spatially close to H2 and H7 .

  • The Test: Perform a 1D-NOESY irradiating the N-Methyl signal (~3.7 ppm).

    • Target (5-yl): You will see NOE enhancement at H2 (singlet/doublet) and H7 (doublet,

      
       Hz).
      
    • Isomer (7-yl): You will see NOE enhancement ONLY at H2 . H7 is substituted, so no signal exists there.

    • Isomer (4-yl / 6-yl): Both show NOE to H7. You must proceed to coupling analysis.

Coupling Constant ( ) Analysis

Distinguishing 5-yl from 6-yl requires analyzing the splitting patterns of the benzenoid protons.

Table 1: Comparative NMR Fingerprints (DMSO-


) 
Feature5-Substituted (Target) 6-Substituted (Isomer) 4-Substituted (Isomer)
H4 Signal d,

Hz
(Meta coupling)
d,

Hz
(Ortho to H5)
Absent (Substituent site)
H5 Signal Absent (Substituent site)dd,

Hz
dd,

Hz
(Triplet-like)
H6 Signal dd,

Hz
Absent (Substituent site)d/t
H7 Signal d,

Hz
(Ortho to H6)
s or d,

Hz
d,

Hz
Key Distinction Large coupling (

Hz) is between H6-H7.
Large coupling (

Hz) is between H4-H5.
No H4 signal.
Visualizing the Spatial Geometry (NOE)

Caption: Spatial NOE correlations. The presence of the Me-H7 interaction confirms the substituent is NOT at position 7.

Part 4: Mass Spectrometry (Fragmentation Logic)

While MS is less definitive than NMR for regioisomers, specific fragmentation pathways in ESI-MS/MS can provide supporting evidence.

  • Parent Ion:

    
     Da (approx).
    
  • Primary Fragmentation: Loss of ammonia (

    
    , -17 Da) and the ethyl chain.
    
  • Diagnostic Ion:

    • Indole Core +

      
      :  The cleavage of the C-C bond alpha to the amine yields a stabilized cation.
      
    • Differentiation: 4-substituted indoles often show a distinct "Ortho Effect" where the substituent interacts with the C3 position, altering the ratio of the

      
       144 (methylindole core) fragment relative to the parent.
      
    • Protocol: Use a collision energy (CE) ramp (10-40 eV). 5-MIEA typically retains the benzenoid fragment intensity higher than 4-isomers due to lack of steric strain during fragmentation.

References

  • Indole NMR Assignments

    • Morales-Ríos, M. S., et al. "Unambiguous assignment of the 13C NMR spectra of methylindoles." Heterocycles, 1988.[2]

    • Note: Establishes the foundational chemical shifts for methyl
    • (Via Heterocycles/Clockss archive)

  • HPLC Separation of Isomers

    • Longdom Publishing. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC."
    • Relevance: Demonstrates the necessity of specific mobile phase pH control for indole isomer separ
  • Mass Spectrometry of Indoles

    • Zhang, J., et al. "Formation of the [M − 1]+ Ions of Methylindoles in APCI." Journal of Mass Spectrometry, 2012.
    • Relevance: Details the fragmentation and ionization mechanisms specific to methylindoles.
  • Regioselective Synthesis Context

    • BenchChem.[3] "Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine."

    • Relevance: Discusses the Fischer Indole synthesis pitfalls leading to regioisomer mixtures.

Sources

Infrared (IR) spectroscopy peaks for 1-methylindole amine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of N-Methylated Indole Functional Groups

Executive Summary: The "Missing" Amine Signal

In drug discovery, the N-methylation of indole rings is a critical transformation, modulating solubility and potency in tryptophan-derived alkaloids.

The Core Challenge: Researchers often search for "amine peaks" in 1-methylindole. This is a spectroscopic trap. Unlike its precursor (indole), 1-methylindole is a tertiary heteroaromatic amine . It lacks the N-H bond entirely.[1] Therefore, the confirmation of 1-methylindole is defined not by the appearance of an N-H band, but by its total absence , coupled with the emergence of specific


 C-H stretching vibrations from the new methyl group.

This guide outlines the definitive comparative protocol to distinguish 1-methylindole from indole, ensuring 99% confidence in reaction monitoring.

Technical Deep Dive: The Spectral Fingerprint

The Comparative Landscape

The transition from Indole (Secondary Amine) to 1-Methylindole (Tertiary Amine) results in three distinct spectral events.

Functional Group RegionIndole (Precursor)1-Methylindole (Product)Diagnostic Status
N-H Stretch (3200–3500 cm⁻¹)Strong, Sharp (~3400 cm⁻¹)ABSENT Primary Proof
Aromatic C-H (>3000 cm⁻¹)Present (3050 cm⁻¹)Present (3050 cm⁻¹)Non-Diagnostic
Methyl C-H (

) (2800–3000 cm⁻¹)
AbsentNew Peaks (~2950 cm⁻¹)Secondary Proof
C-N Stretch (1200–1350 cm⁻¹)~1310 cm⁻¹Shifted/ComplexTertiary Confirmation
Detailed Peak Analysis
Event A: The Disappearance of N-H (3400 cm⁻¹)

In Indole, the N-H stretch is the most dominant feature.

  • Non-bonded (Dilute): Sharp peak at ~3490 cm⁻¹.

  • Hydrogen-bonded (Solid/Conc.): Broad, intense band centered at ~3400 cm⁻¹.

  • 1-Methylindole: This region must be flat . Any absorbance here indicates incomplete methylation or wet solvent (O-H stretch).

Event B: The Appearance of N-Methyl (

C-H)

The methyl group attached to the nitrogen introduces aliphatic C-H stretching modes that are distinct from the ring's aromatic C-H.

  • Frequency: Look for a "shoulder" or distinct peaks just below 3000 cm⁻¹ (typically 2920–2960 cm⁻¹).

  • Differentiation: Aromatic C-H stretches always appear above 3000 cm⁻¹. The appearance of peaks below 3000 cm⁻¹ in a purified indole derivative is the "positive" signal for the methyl group.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, you must select the correct sampling technique. 1-Methylindole is a liquid at room temperature (MP: -2°C), whereas Indole is a solid (MP: 52°C).

Step 1: Sampling Technique Selection
  • For 1-Methylindole (Liquid): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Why? Neat liquid films provide the purest functional group signals without solvent interference.

  • For Indole (Solid): Use Solid-State ATR or KBr Pellet .

    • Why? KBr pellets allow for clear resolution of the N-H stretch, but ATR is faster for high-throughput screening.

Step 2: The "Background Check" (Quality Control)

Before scanning the product, scan the background (air) and the solvent used in synthesis (e.g., DMF or THF).

  • Trap: Residual DMF has a C-H stretch at 2930 cm⁻¹ that mimics the N-methyl group. You must dry the sample thoroughly.

Step 3: Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard)

  • Scans: 16–32 scans (Sufficient for qualitative ID)

  • Range: 4000–600 cm⁻¹

Visualization: Decision Logic & Workflow

Diagram 1: The Identification Decision Tree

This logic gate allows rapid classification of the sample based on spectral features.

IdentificationLogic Start Input Spectrum CheckNH Check 3200-3500 cm⁻¹ (N-H Region) Start->CheckNH HasNH Strong Peak Present? CheckNH->HasNH Indole Identify: Indole (Starting Material) Secondary Amine HasNH->Indole Yes CheckCH Check 2800-3000 cm⁻¹ (Aliphatic Region) HasNH->CheckCH No (Flat Baseline) HasMe Peaks at ~2950 cm⁻¹? CheckCH->HasMe Product Identify: 1-Methylindole (Successful Methylation) HasMe->Product Yes Unknown Identify: Unknown/Degradation (Check Purity) HasMe->Unknown No

Caption: Logic flow for distinguishing Indole from 1-Methylindole based on N-H and C-H spectral regions.

Diagram 2: Experimental Workflow

The step-by-step process for validating the synthesis product.

ExpWorkflow Sample Crude Reaction Mix Dry Drying (Remove Solvent) Critical for 2900 region Sample->Dry Evaporate ATR Load on ATR Crystal (Neat Liquid) Dry->ATR Pipette Scan Acquire Spectrum (4000-600 cm⁻¹) ATR->Scan FT-IR Analyze Verify Peak Absence (No 3400 cm⁻¹) Scan->Analyze Process

Caption: Operational workflow for IR analysis of 1-Methylindole, emphasizing solvent removal.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1-Methylindole. NIST Chemistry WebBook, SRD 69.[2][3] National Institute of Standards and Technology.[2][3][4][5] [Link] (Authoritative source for the gas-phase and condensed-phase IR spectra of 1-Methylindole.)

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS Compounds and Spectral Search: 1-Methylindole. SDBS Web.[6] [Link] (Comprehensive spectral database verifying the CH3 stretching peaks at 2940 cm⁻¹.)

Sources

Reference Standards for 1-(1-Methyl-1H-indol-5-yl)ethanamine: A Technical Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 1-(1-Methyl-1H-indol-5-yl)ethanamine Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Challenge

This compound is a specific regioisomer of the indole-alkanamine class. Structurally, it features an indole core methylated at the N1 position, with a branched ethylamine chain attached at the C5 position.

Why this matters: This molecule is a structural isomer of N-Methyl-α-methyltryptamine (N-Me-AMT) and a homolog of 5-IT (5-(2-aminopropyl)indole) . In forensic and pharmaceutical analysis, the primary challenge is not just detection, but regioisomeric discrimination . Standard mass spectrometry (MS) often fails to distinguish between the 3-substituted (tryptamine) and 5-substituted (isotryptamine) isomers due to identical molecular weights and similar fragmentation patterns.

Therefore, the selection of a reference standard is not merely a procurement task—it is the critical control point for analytical validity. This guide compares available standard grades and provides a self-validating protocol for characterizing this compound when a Certified Reference Material (CRM) is unavailable.

Comparative Guide: Hierarchy of Reference Standards

In the context of novel indole derivatives, "Reference Standard" is a broad term. Below is an objective comparison of the three primary tiers available for this compound.

Table 1: Performance & Specification Comparison
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Reference Standard Tier 3: Research Grade / Building Block
Primary Use Quantitation, Legal Defensibility, ISO 17025 Accreditation.Routine ID, Qualitative Screening, Internal QC.Synthesis intermediate, Early-stage R&D.
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparisons.Traceable to internal primary standards (often via qNMR).None. Manufacturer's stated purity only.
Purity Assignment Mass Balance (100% - impurities) + qNMR confirmation.Chromatographic Purity (Area %).[1]Area % (often single wavelength UV).
Uncertainty Explicitly Stated (e.g., 99.1% ± 0.4%). Includes homogeneity/stability.[2][3][4][5][6]Not usually provided.Unknown.
Isomeric Verification Guaranteed Regiospecificity (NMR confirmed).Usually confirmed, but check CoA.High Risk. Often contains positional isomers.
Cost


$
The "Availability Gap" Reality

For niche isomers like this compound, Tier 1 (CRM) materials are often unavailable.

  • Recommendation: If a CRM is unavailable, purchase a Tier 3 (Research Grade) material and elevate it to Tier 2 (Secondary Standard) status using the In-House Qualification Protocol described in Section 4.

Technical Deep Dive: Regioisomeric Differentiation

The core analytical risk is confusing the target (5-position) with its tryptamine analog (3-position).

Mechanism of Differentiation
  • Mass Spectrometry (MS/MS): While parent ions are identical, the C3-Cbeta bond cleavage in tryptamines is energetically favorable, often yielding a dominant indole-3-carbenium ion (m/z 130/144). The 5-substituted isomer, lacking this conjugation pathway, yields a different fragmentation ratio.

  • NMR Spectroscopy: The definitive method. The coupling pattern of the aromatic protons distinguishes the substitution pattern.

    • 3-substituted (Tryptamine): H2 is a singlet (or doublet with small coupling).

    • 5-substituted: H2 and H3 are chemically equivalent doublets (approx 3.2 Hz coupling).

Visualizing the Decision Matrix

StandardSelection Start Need Reference Standard for This compound CheckReg Is Analysis for Regulated/Forensic Use? Start->CheckReg CheckCRM Is ISO 17034 CRM Available? CheckReg->CheckCRM Yes BuyAna Purchase Analytical Std (ISO 17025 Manufacturer) CheckReg->BuyAna No (R&D only) BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes BuyRes Purchase Research Grade (>95% Purity) CheckCRM->BuyRes No Qualify EXECUTE QUALIFICATION PROTOCOL: 1. qNMR (Purity) 2. 2D-NMR (Regio-ID) 3. HPLC-DAD (Homogeneity) BuyRes->Qualify Valid Validated Secondary Standard Qualify->Valid

Figure 1: Decision matrix for selecting and validating reference standards based on regulatory requirements and market availability.

Experimental Protocol: In-House Standard Qualification

If you must use a Research Grade standard, you are required to validate it. This protocol establishes a self-validating system to ensure the material is fit for purpose.

Step 1: Structural Certification (Regio-ID)

Objective: Prove the ethylamine chain is at Position 5, not Position 3.

  • Technique: 1H-NMR (400 MHz minimum) in DMSO-d6.

  • Critical Checkpoint: Look for the Indole H2/H3 signals .

    • Target (5-substituted): You should see distinct signals for H2 and H3 (typically doublets,

      
       Hz).
      
    • Impurity (3-substituted): H2 appears as a singlet (or near singlet) because C3 is substituted.

  • 2D-NMR (HMBC): Verify correlations between the N-Methyl protons and C2/C7a to confirm N-methylation vs. side-chain methylation.

Step 2: Purity Assignment via qNMR (Quantitative NMR)

Objective: Assign a precise purity value (Mass Fraction) traceable to SI units.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or Dimethyl Sulfone.

  • Protocol:

    • Weigh

      
       mg of Target Sample (
      
      
      
      ).
    • Weigh

      
       mg of Internal Standard (
      
      
      
      ).
    • Dissolve both in 1.0 mL DMSO-d6.

    • Acquire 1H-NMR with

      
       (relaxation delay) to ensure full magnetization recovery.
      
    • Calculation:

      
      
      Where 
      
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Purity.[7][8][9]
Step 3: Chromatographic Homogeneity (HPLC-DAD)

Objective: Ensure no co-eluting isomers.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 220nm and 280nm.

  • Acceptance Criteria: Single peak >98% area; Peak Purity Index >990 (via DAD software).

Visualizing the Validation Workflow

ValidationWorkflow Raw Raw Material (Research Grade) ID Identity Check (1H-NMR + HMBC) Raw->ID Purity Purity Assignment (qNMR w/ NIST IS) ID->Purity Confirmed Regioisomer Chromo Homogeneity (HPLC-DAD/MS) Purity->Chromo Decision Pass Criteria? Chromo->Decision CoA Generate CoA (Secondary Std) Decision->CoA >98% Reject Reject / Repurify Decision->Reject <98% or Isomers

Figure 2: Workflow for converting a research-grade chemical into a validated secondary reference standard.

References
  • BIPM (Bureau International des Poids et Mesures). (2023). Quantitative NMR (qNMR) for the SI Value Assignment of the Purity of Organic Compounds. IUPAC Technical Report. [Link]

  • ISO. (2016).[4] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[10] [Link]

  • Brandt, S. D., et al. (2012). Analysis of the structural isomers of the designer drug 5-IT. Drug Testing and Analysis. (Contextual reference for indole isomer separation). [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.